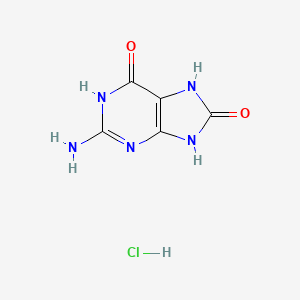

8-Hydroxyguanine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxyguanine Hydrochloride is a chemical compound with the molecular formula C5H6ClN5O2 and a molecular weight of 203.59 g/mol . It is a derivative of purine, a fundamental component of nucleic acids. This compound is often used in scientific research, particularly in studies related to nucleic acid oxidative damage .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyguanine Hydrochloride typically involves the reaction of guanine with specific reagents under controlled conditions. One common method includes the use of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a temperature of around +4°C for storage and room temperature for shipping .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is typically ≥90% .

化学反应分析

Types of Reactions

8-Hydroxyguanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 8-oxoguanine, a common oxidative damage product in DNA .

科学研究应用

8-Hydroxyguanine Hydrochloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 8-Hydroxyguanine Hydrochloride involves disrupting purine metabolism and nucleic acid synthesis. This disruption can be useful for investigating the molecular mechanisms underlying these cellular processes . The compound targets specific enzymes and pathways involved in nucleic acid repair and synthesis .

相似化合物的比较

Similar Compounds

2-Amino-6,8-purinediol:

2-Amino-7,9-dihydro-1H-purine-6,8-dione Hydrochloride: Another derivative of purine with similar applications.

Uniqueness

8-Hydroxyguanine Hydrochloride is unique due to its specific role in studying nucleic acid oxidative damage and its high purity levels, making it a valuable tool in both research and industrial applications .

生物活性

8-Hydroxyguanine (8-OH-G) is a significant oxidative DNA lesion that arises from the interaction of reactive oxygen species (ROS) with guanine bases in DNA. This modification can lead to mutagenesis and is implicated in various diseases, including cancer. The biological activity of 8-hydroxyguanine hydrochloride, particularly its role in DNA damage, repair mechanisms, and its potential as a biomarker for oxidative stress, is critical in understanding its implications in health and disease.

Mechanism of Formation

8-OH-G is primarily formed through the hydroxylation of guanine at the C-8 position. This reaction can occur due to exposure to various oxidative agents, such as hydroxyl radicals generated during normal cellular metabolism or from external sources like ionizing radiation and environmental pollutants. The formation of 8-OH-G can disrupt normal base pairing during DNA replication, leading to mutations.

1. Role in DNA Damage and Repair

The accumulation of 8-OH-G in DNA is a marker of oxidative stress and has been linked to increased mutation rates. The enzyme 8-oxoguanine DNA glycosylase (OGG1) plays a crucial role in repairing this damage through the base excision repair pathway. Studies have demonstrated that knockout of OGG1 leads to significantly higher levels of 8-OH-G in tissues, resulting in increased mutation frequencies:

- In Ogg1(-/-) mice treated with potassium bromate, levels of 8-OH-G increased approximately 70 times compared to wild-type mice, correlating with heightened mutation rates at specific genomic loci .

- The presence of 8-OH-G has been associated with GC to TA transversions, which are common mutations observed in various cancers .

2. Biomarker for Oxidative Stress

8-Hydroxyguanine serves as a reliable biomarker for oxidative DNA damage. Its levels can be measured in urine and tissues, providing insights into the extent of oxidative stress experienced by an organism:

- A study examining the relationship between air pollution exposure and urinary 8-OHdG concentrations found significant associations, indicating that increased levels of particulate matter correlate with heightened oxidative damage .

- In controlled experiments, exposure to X-rays resulted in a dramatic increase in urinary excretion of both 8-OHdG and 8-OH-G within hours post-exposure, underscoring their utility as biomarkers for assessing oxidative stress .

Case Study 1: Air Pollution and Oxidative Damage

A longitudinal study conducted between 2006-2008 evaluated the impact of air pollution on oxidative DNA damage in aging populations. Urinary concentrations of 8-OHdG were measured alongside air quality data:

| Pollutant | Percent Change in 8-OHdG (IQR) |

|---|---|

| PM2.5 | +30.8% |

| NO2 | +29.8% |

| O3 | +47.7% |

This study highlighted the significant correlation between environmental pollutants and increased oxidative stress markers .

Case Study 2: Carcinogen Exposure

Research involving rats exposed to ferric nitrilotriacetate (Fe-NTA), a renal carcinogen, demonstrated an increase in both 8-OH-G levels and repair activity post-exposure:

属性

IUPAC Name |

2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKRTEBHJIBRHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696516 |

Source

|

| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-54-1 |

Source

|

| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。